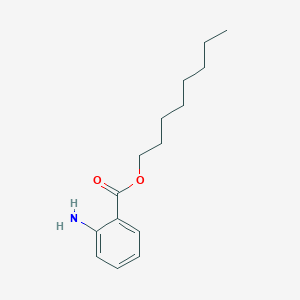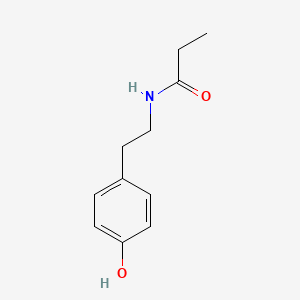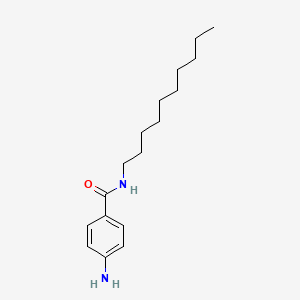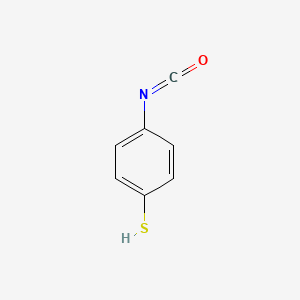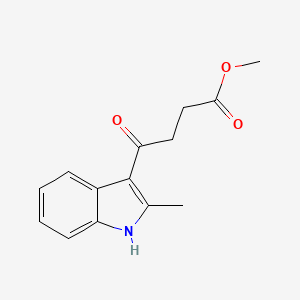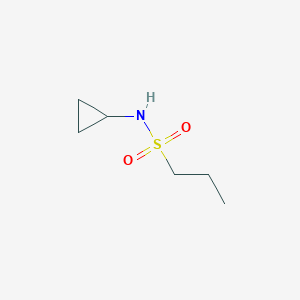
N-cyclopropylpropane-1-sulfonamide
描述
N-cyclopropylpropane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has a unique structure that combines the properties of sulfonic acid and cyclopropyl amide, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with cyclopropylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propane-1-sulfonyl chloride+Cyclopropylamine→Propane-1-Sulfonic Acid Cyclopropyl Amide
The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
N-cyclopropylpropane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group may yield sulfonic acid derivatives, while reduction of the amide group may produce amines.
科学研究应用
N-cyclopropylpropane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of N-cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, inhibiting their activity. The cyclopropyl amide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antibacterial and anticancer activities.
相似化合物的比较
Similar Compounds
Cyclopropane Sulfonamide: Similar structure but lacks the propane-1-sulfonic acid group.
Propane-1-Sulfonic Acid Amide: Similar structure but lacks the cyclopropyl group.
Cyclopropyl Amine: Contains the cyclopropyl group but lacks the sulfonic acid group.
Uniqueness
N-cyclopropylpropane-1-sulfonamide is unique due to its combination of sulfonic acid and cyclopropyl amide groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C6H13NO2S |
|---|---|
分子量 |
163.24 g/mol |
IUPAC 名称 |
N-cyclopropylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-5-10(8,9)7-6-3-4-6/h6-7H,2-5H2,1H3 |
InChI 键 |
RNQVATLFVKGXOG-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)NC1CC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
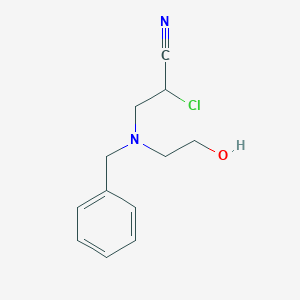
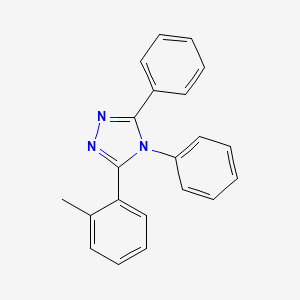
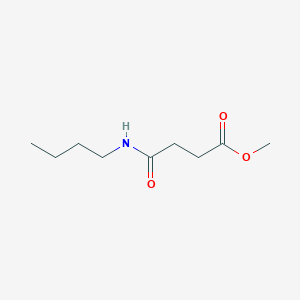
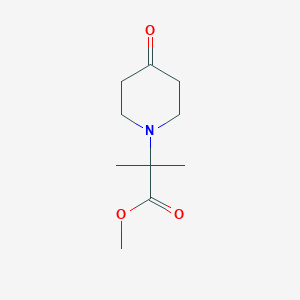
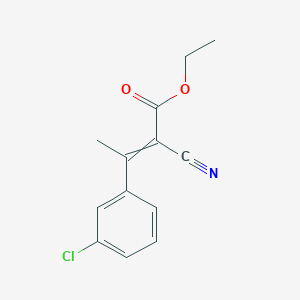
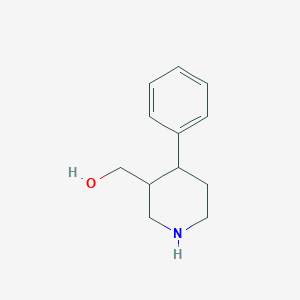
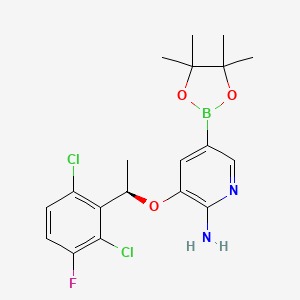
![6,8-Dichloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8705267.png)
